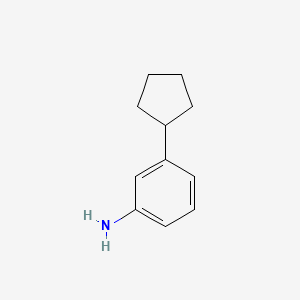

3-Cyclopentylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H15N |

|---|---|

Molecular Weight |

161.24 g/mol |

IUPAC Name |

3-cyclopentylaniline |

InChI |

InChI=1S/C11H15N/c12-11-7-3-6-10(8-11)9-4-1-2-5-9/h3,6-9H,1-2,4-5,12H2 |

InChI Key |

GKOAOTLECSFQKC-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)C2=CC(=CC=C2)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Cyclopentylaniline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Cyclopentylaniline (CAS No: 94838-67-2), a substituted aniline (B41778) derivative with significant potential in organic synthesis, particularly as a building block for novel pharmaceutical and agrochemical compounds. This document details its chemical and physical properties, provides inferred data based on structurally similar compounds, and outlines detailed experimental protocols for its synthesis and analysis. Furthermore, this guide explores the prospective applications of this compound in drug development by examining the biological activities of analogous structures.

Core Properties of this compound

This compound is an organic compound featuring a cyclopentyl group attached to the meta position of an aniline ring.[1] This substitution imparts specific steric and electronic characteristics that influence its reactivity and potential biological activity.

Chemical and Physical Data

Quantitative data for this compound is limited in publicly available literature. The following tables summarize its known properties and provide estimated values based on its structural analogs, 2-cyclopentylaniline, 4-cyclopentylaniline, and the parent compound, aniline.

Table 1: Chemical Identifiers and Descriptors

| Property | Value | Source |

| CAS Number | 94838-67-2 | [1] |

| Molecular Formula | C₁₁H₁₅N | [1] |

| Molecular Weight | 161.24 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | C1CCC(C1)C2=CC(=CC=C2)N | [1] |

| InChI Key | GKOAOTLECSFQKC-UHFFFAOYSA-N | [1] |

Table 2: Estimated Physical Properties

| Property | This compound (Inferred) | 2-Cyclopentylaniline | 4-Cyclopentylaniline | Aniline |

| Boiling Point | >250 °C | Not Available | Not Available | 184 °C |

| Melting Point | Not Available | Not Available | Not Available | -6 °C |

| Density | Not Available | Not Available | Not Available | 1.022 g/cm³ |

| Water Solubility | Low | Not Available | Not Available | 3.6 g/100 mL at 20 °C |

| XLogP3 | 3.2 | 3.2 | 3.2 | 0.9 |

Synthesis and Purification

The synthesis of this compound can be approached through methods analogous to the synthesis of other substituted anilines. A common strategy involves the reduction of a corresponding nitroaromatic compound.

Synthetic Pathway Overview

A plausible synthetic route to this compound is a two-step process starting from 1-cyclopentyl-3-nitrobenzene.

Experimental Protocol: Synthesis of this compound

This protocol is a general method adapted from the synthesis of similar aniline derivatives.

Materials:

-

1-cyclopentyl-3-nitrobenzene

-

Tin (Sn) granules or Palladium on Carbon (Pd/C)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (B78521) (NaOH)

-

Diethyl ether or Ethyl acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reduction of the Nitro Group:

-

Using Sn/HCl: In a round-bottom flask, suspend 1-cyclopentyl-3-nitrobenzene in ethanol (B145695). Add an excess of tin granules, followed by the slow addition of concentrated hydrochloric acid while stirring. The reaction is exothermic and should be cooled in an ice bath. After the initial reaction subsides, heat the mixture at reflux for several hours until the reaction is complete (monitored by TLC).

-

Using Catalytic Hydrogenation: Dissolve 1-cyclopentyl-3-nitrobenzene in a suitable solvent like ethanol or ethyl acetate. Add a catalytic amount of 10% Pd/C. Place the mixture in a hydrogenation apparatus and apply hydrogen gas (typically at 50 psi). Shake or stir the mixture at room temperature until hydrogen uptake ceases.

-

-

Work-up and Isolation:

-

For Sn/HCl reduction: Cool the reaction mixture and slowly add a concentrated solution of sodium hydroxide until the solution is strongly basic (pH > 10) to precipitate tin salts and liberate the free amine.

-

For Catalytic Hydrogenation: Filter the reaction mixture through a pad of celite to remove the catalyst.

-

-

Extraction and Purification:

-

Extract the aqueous solution (from the Sn/HCl work-up) or the filtrate (from hydrogenation) with diethyl ether or ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

Further purification can be achieved by vacuum distillation or column chromatography.

-

Analytical Characterization

The purity and identity of synthesized this compound can be confirmed using a variety of analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Table 3: Representative HPLC Method Parameters

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 250 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile and Water (Gradient elution) |

| Gradient | Start with 30% Acetonitrile, ramp to 90% over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Spectroscopic Data

While specific spectra for this compound are not widely published, the following tables provide expected characteristic features based on the analysis of aniline and its derivatives.

Table 4: Predicted NMR Spectral Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |

| ¹H NMR | 6.5 - 7.2 | Aromatic protons, complex splitting pattern |

| 3.5 - 4.0 | -NH₂ protons, broad singlet | |

| 1.5 - 2.1 | Cyclopentyl protons | |

| ¹³C NMR | 140 - 150 | C-NH₂ aromatic carbon |

| 110 - 130 | Other aromatic carbons | |

| 25 - 45 | Cyclopentyl carbons |

Table 5: Expected Mass Spectrometry Fragmentation

| m/z | Interpretation |

| 161 | Molecular ion [M]⁺ |

| 160 | [M-H]⁺ |

| 132 | Loss of C₂H₅ |

| 104 | Loss of cyclopentyl group |

Table 6: Key FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration |

| 3300 - 3500 | N-H stretching (symmetric and asymmetric) |

| 3000 - 3100 | Aromatic C-H stretching |

| 2800 - 3000 | Aliphatic C-H stretching |

| 1600 - 1620 | N-H bending and C=C aromatic ring stretching |

| 1250 - 1350 | C-N stretching |

Applications in Drug Development

Aniline and its derivatives are crucial scaffolds in medicinal chemistry, forming the basis for a wide range of therapeutic agents.[2] The introduction of a cyclopentyl group can modulate the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its efficacy and safety profile.

Potential Therapeutic Areas

While this compound itself is not an active pharmaceutical ingredient, its derivatives have potential applications in several therapeutic areas, including:

-

Anticancer Agents: The aniline scaffold is present in numerous kinase inhibitors. The cyclopentyl group could be explored for its potential to enhance binding affinity and selectivity to the target kinase.

-

Local Anesthetics: Derivatives of ortho- and meta-substituted anilines have shown promise as local anesthetic agents.[3]

-

Antimicrobial and Antifungal Agents: Substituted anilines are known to exhibit antimicrobial and antifungal properties.

Drug Discovery Workflow

The integration of this compound into a drug discovery program would follow a standard workflow.

Safety and Handling

Conclusion

This compound is a valuable chemical intermediate with considerable potential for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. While specific experimental data for this compound is sparse, this guide provides a solid foundation for its synthesis, analysis, and potential applications by drawing on data from its structural analogs. Further research into the properties and reactivity of this compound is warranted to fully explore its utility in drug discovery and materials science.

References

An In-depth Technical Guide to the Synthesis of 3-Cyclopentylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 3-cyclopentylaniline, a valuable building block in medicinal chemistry and drug development. The focus of this document is to furnish researchers with detailed experimental protocols and comparative data to facilitate the efficient synthesis of this compound.

Introduction

This compound is an aromatic amine that incorporates a cyclopentyl moiety, a feature often associated with enhanced metabolic stability and favorable pharmacokinetic properties in drug candidates. Its synthesis is of significant interest for the generation of novel molecular entities. This guide will explore the most viable and well-documented synthetic strategies, with a primary focus on the robust and versatile Suzuki-Miyaura cross-coupling reaction.

Synthetic Strategies and Starting Materials

Several synthetic pathways can be envisioned for the preparation of this compound. The most prominent and practical approaches are summarized below:

-

Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a powerful method for the formation of carbon-carbon bonds. In the context of this compound synthesis, this involves the coupling of an aryl halide (3-bromoaniline) with an organoboron reagent (cyclopentylboronic acid). This route is often favored due to its mild reaction conditions and high functional group tolerance.[1][2][3][4]

-

Reduction of 3-Cyclopentylnitrobenzene: This two-step approach involves the initial synthesis of 3-cyclopentylnitrobenzene, followed by the reduction of the nitro group to the corresponding amine. While potentially effective, this route requires an additional synthetic step.

-

Reductive Amination: The reaction of 3-cyclopentylbenzaldehyde (B2604356) with an ammonia (B1221849) source in the presence of a reducing agent is another possible route. However, controlling the reaction to favor the primary amine can be challenging.

-

Friedel-Crafts Alkylation: The direct alkylation of aniline (B41778) with a cyclopentylating agent is generally not recommended. The amino group of aniline can form a complex with the Lewis acid catalyst, deactivating the aromatic ring towards electrophilic substitution.

Among these, the Suzuki-Miyaura cross-coupling stands out as the most direct and well-documented method for the synthesis of this compound.

Data Presentation: Comparison of Synthetic Routes

| Synthetic Route | Starting Material 1 | Starting Material 2 | Key Reagents | Typical Yield | Notes |

| Suzuki-Miyaura Coupling | 3-Bromoaniline (B18343) | Cyclopentylboronic Acid | Palladium Catalyst, Base | Good to Excellent | Mild conditions, high functional group tolerance. The preferred method. |

| Nitrobenzene Reduction | 3-Cyclopentylnitrobenzene | - | Reducing Agent (e.g., SnCl2, H2/Pd) | High | Two-step synthesis required. |

| Reductive Amination | 3-Cyclopentylbenzaldehyde | Ammonia Source | Reducing Agent (e.g., NaBH3CN) | Moderate to Good | Potential for over-alkylation to secondary and tertiary amines. |

| Friedel-Crafts Alkylation | Aniline | Cyclopentyl Bromide | Lewis Acid (e.g., AlCl3) | Low to Poor | Catalyst deactivation and potential for polysubstitution. |

Experimental Protocols

The following section provides a detailed experimental protocol for the synthesis of this compound via the Suzuki-Miyaura cross-coupling reaction. This protocol is adapted from established procedures for the coupling of substituted bromoanilines.[5]

Synthesis of this compound via Suzuki-Miyaura Coupling

Reaction Scheme:

Materials and Reagents:

-

3-Bromoaniline

-

Cyclopentylboronic Acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Phosphate (B84403) (K₃PO₄)

-

1,4-Dioxane (B91453) (anhydrous)

-

Water (degassed)

-

Ethyl Acetate (B1210297)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add 3-bromoaniline (1.0 eq), cyclopentylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

-

Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of 3-bromoaniline).

-

Reaction: Stir the reaction mixture vigorously at 80-90 °C under the inert atmosphere.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up:

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Visualizations

Logical Workflow for Synthesis Route Selection

Caption: Decision workflow for selecting the optimal synthetic route to this compound.

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: Step-by-step experimental workflow for the synthesis of this compound.

Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

3-Cyclopentylaniline chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise yet comprehensive overview of 3-Cyclopentylaniline, a substituted aniline (B41778) of interest in organic synthesis and medicinal chemistry. This document outlines its chemical identity, key physicochemical properties, and foundational information relevant to its application in research and development.

Chemical Structure and IUPAC Name

This compound is an aromatic amine characterized by a cyclopentyl group attached to the meta-position of an aniline ring.

Chemical Structure:

IUPAC Name: this compound[1]

Physicochemical and Spectroscopic Data

Limited experimental data for this compound is available in the public domain. The following table summarizes key computed and inferred properties.

| Property | Value | Source |

| Molecular Formula | C11H15N | [1] |

| Molecular Weight | 161.24 g/mol | [1] |

| CAS Number | 94838-67-2 | [1] |

| Boiling Point | >250 °C (inferred) | [2] |

| Solubility | Low in water, high in organic solvents (inferred) | [2] |

| Canonical SMILES | C1CCC(C1)C2=CC(=CC=C2)N | [1] |

| InChI Key | GKOAOTLECSFQKC-UHFFFAOYSA-N | [1] |

Synthesis

Logical Workflow for a Potential Synthesis

The following diagram illustrates a logical workflow for a potential two-step synthesis of this compound from 3-nitroaniline. This proposed pathway is based on standard, well-documented organic reactions.

References

Spectroscopic Data of 3-Cyclopentylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Cyclopentylaniline, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound based on established principles of spectroscopy and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.15 | t | 1H | Ar-H |

| ~6.6-6.7 | m | 3H | Ar-H |

| ~3.6 (broad s) | s | 2H | -NH₂ |

| ~2.9 | p | 1H | -CH- (cyclopentyl) |

| ~1.5-1.9 | m | 8H | -CH₂- (cyclopentyl) |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~147.0 | C-NH₂ |

| ~145.8 | C-cyclopentyl |

| ~129.5 | Ar-CH |

| ~118.9 | Ar-CH |

| ~115.8 | Ar-CH |

| ~113.1 | Ar-CH |

| ~46.5 | -CH- (cyclopentyl) |

| ~34.5 | -CH₂- (cyclopentyl) |

| ~25.5 | -CH₂- (cyclopentyl) |

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium, Sharp (doublet) | N-H stretch (asymmetric and symmetric) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Strong | Aliphatic C-H stretch |

| 1620-1580 | Strong | N-H bend (scissoring) and Aromatic C=C stretch |

| 1500-1400 | Medium to Strong | Aromatic C=C stretch |

| 1335-1250 | Strong | Aromatic C-N stretch |

| 850-750 | Strong | Aromatic C-H out-of-plane bend (meta-disubstituted) |

MS (Mass Spectrometry) Data

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 161 | 100 | [M]⁺ (Molecular Ion) |

| 132 | High | [M - C₂H₅]⁺ |

| 118 | Moderate | [M - C₃H₇]⁺ |

| 106 | High | [C₆H₅NHCH₂]⁺ |

| 93 | Moderate | [C₆H₅NH₂]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound. Actual parameters may vary depending on the specific instrumentation used.

NMR Spectroscopy

-

Sample Preparation: Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR. Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment.

-

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence.

-

-

Data Processing: Apply Fourier transformation to the acquired free induction decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the TMS signal (0.00 ppm).

IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

-

Data Acquisition: Place the sample in the IR spectrometer's sample holder. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

-

Data Processing: Identify and label the significant absorption bands in the spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the this compound sample into the mass spectrometer, typically via a direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS) for volatile samples.

-

Ionization: Ionize the sample using electron ionization (EI) with a standard energy of 70 eV.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

solubility and stability of 3-Cyclopentylaniline

An in-depth technical guide on the for researchers, scientists, and drug development professionals. This document provides inferred data based on structurally similar compounds, detailed experimental protocols for empirical determination, and workflow visualizations to guide laboratory practices.

Introduction to 3-Cyclopentylaniline

This compound is an aromatic amine characterized by a cyclopentyl group attached to the aniline (B41778) ring at the meta-position. Its chemical structure, combining a hydrophobic cyclopentyl moiety and a polar amino group, dictates its physicochemical properties, including solubility and stability. These characteristics are critical for its application in organic synthesis, particularly as a building block for pharmaceuticals and agrochemicals.[1] Due to the limited availability of specific experimental data for this compound, this guide provides an overview based on the known properties of analogous compounds like aniline and other substituted anilines.

Solubility Profile of this compound

The solubility of a compound is a fundamental property that influences its handling, formulation, and bioavailability. Based on its structure, this compound is expected to have low solubility in water and higher solubility in organic solvents.[1] The presence of the large, nonpolar cyclopentyl group dominates the molecule's character, making it lipophilic. However, the amino group can participate in hydrogen bonding, allowing for some interaction with polar solvents.

Table 1: Inferred Solubility of this compound in Common Solvents at Ambient Temperature

| Solvent Class | Solvent Example | Expected Solubility | Rationale |

| Polar Protic | Water | Low | The large hydrophobic cyclopentyl group limits solubility despite the amino group's ability to form hydrogen bonds. |

| Methanol, Ethanol | High | The alkyl chain of the alcohols can interact with the cyclopentyl group, while the hydroxyl group can hydrogen bond with the amine. | |

| Polar Aprotic | Acetone, DMSO | High | These solvents can engage in dipole-dipole interactions and act as hydrogen bond acceptors for the amine group. |

| Dichloromethane | High | The compound's overall nonpolar character suggests good solubility in this moderately polar solvent. | |

| Nonpolar | Hexane, Toluene | High | The nonpolar cyclopentyl group and benzene (B151609) ring will have favorable van der Waals interactions with nonpolar solvents. |

Note: The data in this table are inferred based on the principles of chemical structure and analogy to similar molecules. Experimental verification is highly recommended.

Experimental Protocol for Solubility Determination

A reliable and straightforward method for determining the solubility of a solid organic compound like this compound is the gravimetric method.[2][3][4]

Materials and Equipment

-

This compound

-

Selected solvents (e.g., water, methanol, acetone, hexane)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Syringes and 0.45 µm syringe filters

-

Pre-weighed evaporation dishes or watch glasses

-

Oven or vacuum oven

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, let the vial stand to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Attach a 0.45 µm syringe filter and dispense the clear, saturated solution into a pre-weighed evaporation dish.

-

-

Solvent Evaporation and Mass Determination:

-

Record the total weight of the dish with the solution.

-

Place the dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it.

-

Repeat the drying and weighing process until a constant weight is achieved.

-

Data Analysis

The solubility can be calculated using the following formulas:

-

Mass of solute (m_solute): (Weight of dish + residue) - (Weight of empty dish)

-

Mass of solvent (m_solvent): (Weight of dish + solution) - (Weight of dish + residue)

-

Solubility ( g/100 g solvent): (m_solute / m_solvent) * 100

Visualization of Solubility Determination Workflow

Stability Profile of this compound

The stability of this compound is a critical parameter, especially for its storage and use in multi-step syntheses. Aromatic amines are generally susceptible to oxidation and photodegradation.

Table 2: Inferred Stability Profile of this compound

| Stress Condition | Expected Stability | Likely Degradation Products/Observations |

| Thermal | Moderately Stable | Decomposition is expected at elevated temperatures (above 190°C), potentially leading to polymerization or fragmentation. |

| Oxidative | Low | Susceptible to oxidation, especially in the presence of air and light, leading to the formation of colored impurities (e.g., nitroso, nitro compounds, and polymeric materials).[5] |

| Photolytic | Low | Exposure to UV light can lead to degradation, with the rate potentially accelerated in the presence of photosensitizers. |

| Hydrolytic (pH) | High | Generally resistant to hydrolysis across a wide pH range.[6] However, the amine can be protonated under acidic conditions, which may affect its reactivity. |

Note: This profile is inferred from the known behavior of aniline and its derivatives. Empirical testing is necessary to confirm the stability of this compound.

Experimental Protocol for Stability Assessment (Forced Degradation)

Forced degradation studies, or stress testing, are essential to identify potential degradation products and establish degradation pathways.[7]

Materials and Equipment

-

This compound

-

Reagents for stress conditions: Hydrochloric acid, sodium hydroxide, hydrogen peroxide

-

Solvents for sample preparation (e.g., acetonitrile, methanol)

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber with controlled light and UV exposure

-

Analytical instrumentation (e.g., HPLC with UV or MS detector)

General Procedure

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat (e.g., at 60°C for 24 hours). Neutralize before analysis.

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat (e.g., at 60°C for 24 hours). Neutralize before analysis.

-

Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 70°C for 48 hours). Dissolve a sample for analysis.

-

Photostability: Expose the solid compound or a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[8] A control sample should be protected from light.

-

-

Sample Analysis:

-

At specified time points, withdraw samples from the stress conditions.

-

Dilute the samples to a suitable concentration for analysis.

-

Analyze the samples using a validated stability-indicating HPLC method to quantify the amount of this compound remaining and to detect any degradation products.

-

Visualization of Forced Degradation Workflow

Conclusion

While specific quantitative data for the are not widely published, its properties can be reasonably inferred from its chemical structure and comparison with analogous compounds. It is anticipated to be soluble in organic solvents and have low aqueous solubility. Its stability is likely compromised by exposure to heat, light, and oxidizing conditions. The experimental protocols provided in this guide offer a robust framework for the empirical determination of these crucial parameters, enabling researchers and drug development professionals to effectively utilize this compound in their work.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. pharmajournal.net [pharmajournal.net]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. scribd.com [scribd.com]

- 5. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 6. The Solubility of Aniline_Chemicalbook [chemicalbook.com]

- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 8. veeprho.com [veeprho.com]

The Obscure Genesis of 3-Cyclopentylaniline: A Technical Retrospective

For Immediate Release

While the annals of chemical literature extensively document the discovery of many foundational molecules, the history of 3-Cyclopentylaniline remains surprisingly elusive. Despite its utility as a building block in contemporary pharmaceutical and materials science research, a seminal publication heralding its initial synthesis and characterization is not readily identifiable. This technical guide delves into the probable historical methods for its creation, details its known properties, and provides a logical framework for its synthesis, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction

This compound is a primary aromatic amine characterized by a cyclopentyl group at the meta-position of the aniline (B41778) ring. This substitution pattern imparts a unique combination of steric and electronic properties, making it a valuable intermediate in organic synthesis. While its modern applications are emerging, its historical origins are not well-documented, suggesting it was likely first synthesized as an intermediate in a broader synthetic investigation rather than being the primary target of a specific study.

Historical Synthesis: A Probable Pathway

Based on the established synthetic methodologies for aniline derivatives prevalent in the early to mid-20th century, the first synthesis of this compound most likely involved a multi-step sequence starting from readily available aromatic precursors. A plausible historical route would have been the Friedel-Crafts acylation of benzene (B151609) followed by a series of classical transformations.

Hypothetical Historical Synthesis Workflow

Caption: A plausible historical synthesis route to this compound.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the key steps in the likely historical synthesis of this compound.

Friedel-Crafts Acylation of Benzene

Objective: To synthesize phenyl cyclopentyl ketone.

Methodology:

-

To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry benzene (5 vol), cyclopentanecarbonyl chloride (1.0 eq) is added dropwise at 0-5 °C.

-

The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours.

-

The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

The organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine, and then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the resulting crude phenyl cyclopentyl ketone is purified by vacuum distillation.

Nitration of Phenyl Cyclopentyl Ketone

Objective: To synthesize 3-nitro-phenyl cyclopentyl ketone.

Methodology:

-

Phenyl cyclopentyl ketone (1.0 eq) is added portion-wise to a stirred mixture of concentrated nitric acid (1.5 eq) and concentrated sulfuric acid (3 vol) at 0 °C.

-

The reaction mixture is stirred at 0-10 °C for 2 hours.

-

The mixture is then carefully poured onto crushed ice, and the resulting precipitate is collected by filtration.

-

The solid is washed with cold water until the washings are neutral and then recrystallized from ethanol (B145695) to afford 3-nitro-phenyl cyclopentyl ketone.

Clemmensen Reduction of the Ketone

Objective: To synthesize 1-cyclopentyl-3-nitrobenzene.

Methodology:

-

Amalgamated zinc is prepared by treating zinc granules with a 5% mercuric chloride solution, followed by washing with water.

-

A mixture of 3-nitro-phenyl cyclopentyl ketone (1.0 eq), amalgamated zinc (4 eq), concentrated hydrochloric acid (10 vol), and toluene (B28343) (5 vol) is refluxed for 24 hours.

-

Additional portions of hydrochloric acid are added periodically during the reflux.

-

After cooling, the organic layer is separated, and the aqueous layer is extracted with toluene.

-

The combined organic extracts are washed with water and brine, and dried over anhydrous sodium sulfate.

-

The solvent is evaporated, and the product, 1-cyclopentyl-3-nitrobenzene, is purified by column chromatography.

Reduction of the Nitro Group

Objective: To synthesize this compound.

Methodology:

-

To a stirred mixture of 1-cyclopentyl-3-nitrobenzene (1.0 eq) and granular tin (3 eq) in ethanol, concentrated hydrochloric acid (5 vol) is added dropwise.

-

The reaction mixture is heated at reflux for 4 hours.

-

The mixture is then cooled and made strongly basic with a 40% sodium hydroxide (B78521) solution.

-

The resulting mixture is extracted with diethyl ether.

-

The combined ether extracts are washed with brine and dried over anhydrous potassium carbonate.

-

The solvent is removed under reduced pressure, and the crude this compound is purified by vacuum distillation.

Physicochemical Data

While historical data is scarce, modern analytical techniques have allowed for the thorough characterization of this compound.

| Property | Value |

| CAS Number | 94838-67-2 |

| Molecular Formula | C₁₁H₁₅N |

| Molecular Weight | 161.24 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 265.5 °C at 760 mmHg (Predicted) |

| Density | 0.985 g/cm³ (Predicted) |

| Refractive Index | 1.558 (Predicted) |

| pKa | 4.85 (Predicted) |

Modern Synthetic Approaches

Contemporary methods for the synthesis of this compound and its derivatives often employ more efficient and selective catalytic systems.

Modern Synthesis Workflow Example

Caption: A modern approach to synthesizing cyclopentyl anilines.

Conclusion

The precise historical discovery of this compound may be lost to the annals of chemical literature, likely overshadowed by the broader research goals of its time. However, by examining the established synthetic organic chemistry of the era, we can construct a logical and plausible pathway to its first synthesis. Today, with the advent of modern analytical and synthetic techniques, this compound is a well-characterized compound with growing importance. This guide provides a comprehensive overview for researchers, bridging the gap between its probable historical origins and its contemporary applications.

An In-depth Technical Guide to the Physicochemical Characteristics of 3-Cyclopentylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 3-Cyclopentylaniline (CAS No: 94838-67-2). Due to the limited availability of specific experimental data in public literature, this document focuses on providing detailed, standardized experimental protocols for the determination of its key physicochemical properties. Inferred data, based on the well-understood chemistry of analogous substituted anilines, is presented to offer researchers a foundational understanding. This guide is designed to be an essential resource for scientists and professionals in drug development and chemical synthesis, enabling them to systematically characterize this compound for their research needs.

Introduction

This compound is a substituted aniline (B41778) derivative featuring a cyclopentyl group at the meta-position of the aniline ring.[1] As a primary aromatic amine, its chemical behavior is dictated by the interplay between the electron-donating amino group and the steric and electronic effects of the cyclopentyl substituent.[1] This unique structure makes it a valuable building block in the synthesis of novel pharmaceutical and agrochemical compounds.[1] A thorough understanding of its physical and chemical properties is paramount for its effective utilization in research and development, including reaction optimization, purification, formulation, and the assessment of its biological activity.

This guide presents a structured approach to characterizing this compound, providing both inferred properties and detailed methodologies for their experimental determination.

Physicochemical Properties

While specific experimental data for this compound is not extensively documented, its properties can be inferred from structurally related compounds such as aniline and cyclopentylamine. The following tables summarize these inferred properties alongside the known values for its analogs to provide a comparative context.

Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 94838-67-2 |

| Molecular Formula | C₁₁H₁₅N |

| Molecular Weight | 161.24 g/mol |

| Canonical SMILES | C1CCC(C1)C2=CC(=CC=C2)N |

| InChI Key | GKOAOTLECSFQKC-UHFFFAOYSA-N |

Source:[1]

Physical Properties (Inferred and Comparative)

Primary and secondary amines exhibit higher boiling points than alkanes of similar molecular weight due to their ability to form intermolecular hydrogen bonds. However, their boiling points are generally lower than those of corresponding alcohols because the N-H bond is less polar than the O-H bond.[2][3][4][5][6] The solubility of lower molecular weight amines in water is significant due to hydrogen bonding with water molecules.[3][5] As the hydrocarbon portion of the molecule increases in size, water solubility tends to decrease.[3][5]

| Property | This compound (Inferred) | Aniline (for comparison) | Cyclopentylamine (for comparison) |

| Melting Point (°C) | Data not available | -6 | Data not available |

| Boiling Point (°C) | >250 | 184 | 106-108 |

| Density (g/mL) | Data not available | 1.022 | Data not available |

| Solubility in Water | Low | Slightly soluble | Miscible |

| Solubility in Organic Solvents | High | Soluble in alcohol, ether, benzene | Miscible with organics |

Sources:[1]

Chemical Properties (Inferred)

| Property | Value |

| pKa (of conjugate acid) | Data not available (Expected to be slightly higher than aniline due to the electron-donating nature of the cyclopentyl group) |

| Reactivity | Moderate electrophilic substitution; the amino group is a strong activating, ortho-, para-director, though the meta-substituent will also influence the position of substitution.[7] |

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the key physicochemical properties of this compound.

Determination of Melting Point

The melting point of a solid is a crucial indicator of its purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure crystalline compound, while impurities tend to depress and broaden the melting range.[8][9]

Methodology: Capillary Method

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, crush coarse crystals using a mortar and pestle.[10]

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of approximately 3 mm. This can be achieved by tapping the open end of the capillary into the sample and then tapping the sealed end on a hard surface to compact the material.[11]

-

Measurement:

-

Place the loaded capillary tube into a calibrated melting point apparatus.[8]

-

If the approximate melting point is unknown, perform a rapid initial determination by heating at a fast rate.[8][12]

-

Allow the apparatus to cool, then perform a second, more careful determination with a fresh sample. Heat rapidly to about 15-20°C below the approximate melting point, then reduce the heating rate to 1-2°C per minute.[12]

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). This range is the melting point.

-

-

Reporting: Report the determined melting point as a range.

Determination of Boiling Point

Due to the high inferred boiling point of this compound, standard atmospheric distillation may not be suitable and could lead to decomposition. Vacuum distillation is the recommended method for determining the boiling point of high-boiling liquids.

Methodology: Vacuum Distillation

-

Apparatus Setup: Assemble a vacuum distillation apparatus using appropriate glassware. Ensure all joints are properly sealed.

-

Sample Preparation: Place a small volume of this compound and a boiling chip or magnetic stir bar into the distillation flask.

-

Measurement:

-

Gradually reduce the pressure in the system to the desired level using a vacuum pump and monitor with a manometer.

-

Begin heating the distillation flask gently.

-

Record the temperature at which the liquid boils and the vapor condenses on the thermometer bulb, as well as the corresponding pressure.

-

-

Reporting: Report the boiling point and the pressure at which it was measured. A nomograph can be used to estimate the boiling point at atmospheric pressure.

Determination of Solubility

Understanding the solubility of this compound in various solvents is critical for its application in synthesis, purification, and formulation.[13]

Methodology: Shake-Flask Method

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent (e.g., water, ethanol (B145695), methanol (B129727), acetone, dichloromethane, toluene).[13][14]

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[13][14]

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow any undissolved solid to settle. Centrifugation can be used to facilitate phase separation.[14]

-

Carefully withdraw a known volume of the supernatant and filter it through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.[13][14]

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of a pre-established calibration curve.

-

Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS).[13][14]

-

-

Reporting: Calculate and report the solubility in each solvent in units such as mg/mL or mol/L.

Determination of pKa

The pKa of the conjugate acid of this compound is a measure of its basicity. Potentiometric titration is a common and accurate method for its determination.[15][16]

Methodology: Potentiometric Titration

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent, typically a mixture of water and an organic solvent like ethanol or methanol to ensure solubility.[16][17]

-

Titration:

-

Calibrate a pH meter with standard buffer solutions.

-

Titrate the amine solution with a standardized solution of a strong acid (e.g., HCl) while continuously monitoring the pH.

-

-

Data Analysis:

-

Plot the pH of the solution versus the volume of titrant added.

-

The pKa is equal to the pH at the half-equivalence point.

-

-

Reporting: Report the experimentally determined pKa value.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy will provide detailed information about the molecular structure.

Methodology:

-

Sample Preparation: Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

Data Interpretation: Analyze the chemical shifts, integration, and coupling patterns to confirm the presence of the cyclopentyl and substituted aniline moieties.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the characteristic functional groups present in the molecule.[18]

Methodology:

-

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between salt plates (e.g., NaCl or KBr) or as a thin film.

-

Data Acquisition: Obtain the FT-IR spectrum over the appropriate wavenumber range (typically 4000-400 cm⁻¹).

-

Data Interpretation: Identify the characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), aliphatic C-H stretching (around 2850-2960 cm⁻¹), C=C ring stretching (around 1450-1600 cm⁻¹), and C-N stretching (around 1250-1350 cm⁻¹).[19]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for volatile and semi-volatile compounds like aniline derivatives.[20]

Methodology: GC-MS

-

Sample Preparation: Dissolve the sample in a volatile organic solvent. Derivatization may be necessary to improve chromatographic behavior for some aniline compounds.[20]

-

Data Acquisition: Inject the sample into a GC-MS system. The gas chromatograph will separate the compound from any impurities, and the mass spectrometer will generate a mass spectrum.

-

Data Interpretation: Identify the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (161.24 m/z). Analyze the fragmentation pattern to further confirm the structure.

Chemical Reactivity

The chemical reactivity of this compound is primarily governed by the amino group attached to the aromatic ring.

-

Basicity: The lone pair of electrons on the nitrogen atom makes the amino group basic. The cyclopentyl group, being an electron-donating group, is expected to slightly increase the electron density on the nitrogen, making this compound slightly more basic than aniline.

-

Electrophilic Aromatic Substitution: The -NH₂ group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions.[7] Therefore, reactions such as halogenation, nitration, and sulfonation are expected to occur readily at the positions ortho and para to the amino group. The presence of the cyclopentyl group at the meta position will sterically and electronically influence the regioselectivity of these substitutions.

-

Diazotization: As a primary aromatic amine, this compound can undergo diazotization upon reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures to form a diazonium salt. This intermediate is a versatile synthon for introducing a wide range of functional groups onto the aromatic ring.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, it should be handled with the caution appropriate for aromatic amines. Aromatic amines are generally toxic and can be absorbed through the skin.[2][6] The safety data for the related compound, cyclopentylamine, indicates that it can be flammable, toxic if swallowed or inhaled, and can cause severe skin burns and eye damage.[21][22]

Recommended Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the comprehensive characterization of a novel chemical compound like this compound.

Caption: General workflow for the characterization of this compound.

Conclusion

This technical guide serves as a foundational resource for researchers and scientists working with this compound. While specific, experimentally determined quantitative data for this compound remains limited in the public domain, this guide provides a robust framework for its systematic characterization. By following the detailed experimental protocols for determining its physical and chemical properties, researchers can generate the necessary data to confidently and effectively utilize this compound in their synthetic and drug discovery endeavors. The inferred properties and discussion on reactivity, based on established chemical principles of substituted anilines, offer valuable initial insights for experimental design.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. byjus.com [byjus.com]

- 4. neeraj.anandclasses.co.in [neeraj.anandclasses.co.in]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. SSERC | Melting point determination [sserc.org.uk]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. Determination of Melting Point [wiredchemist.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. enamine.net [enamine.net]

- 17. apps.dtic.mil [apps.dtic.mil]

- 18. Studies on the hydrogen bonding of aniline's derivatives by FT-IR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. canbipharm.com [canbipharm.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

3-Cyclopentylaniline molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular properties, synthesis, and analysis of 3-Cyclopentylaniline, a key building block in organic synthesis for the development of novel pharmaceutical and agrochemical compounds.

Core Molecular Data

This compound, with the CAS number 94838-67-2, is a substituted aniline (B41778) derivative. Its fundamental molecular characteristics are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₅N | [1] |

| Molecular Weight | 161.24 g/mol | [1] |

| IUPAC Name | This compound | |

| Canonical SMILES | C1CCC(C1)C2=CC(=CC=C2)N | |

| InChI Key | GKOAOTLECSFQKC-UHFFFAOYSA-N |

Synthesis Protocols

The synthesis of this compound can be achieved through various established methodologies in organic chemistry. A common and effective approach is the catalytic hydrogenation of the corresponding nitro compound, 1-cyclopentyl-3-nitrobenzene. This method offers high yields and selectivity.

Experimental Protocol: Catalytic Hydrogenation of 1-Cyclopentyl-3-nitrobenzene

This protocol is based on standard procedures for the reduction of aromatic nitro compounds.

Materials and Equipment:

-

1-cyclopentyl-3-nitrobenzene

-

Palladium on carbon (Pd/C, 10 wt%)

-

Ethanol (or other suitable solvent like methanol (B129727) or ethyl acetate)

-

Hydrogen gas source

-

High-pressure reaction vessel (e.g., Parr hydrogenator)

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a high-pressure reaction vessel, dissolve 1-cyclopentyl-3-nitrobenzene in a suitable solvent such as ethanol.

-

Add a catalytic amount of 10% Palladium on carbon (typically 1-5 mol% of the substrate).

-

Seal the vessel and purge with an inert gas, such as nitrogen or argon, before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

-

Stir the reaction mixture vigorously at room temperature or with gentle heating until the reaction is complete, which can be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the filter cake with the solvent used in the reaction.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by column chromatography or distillation if necessary.

A logical workflow for the synthesis of this compound is depicted in the following diagram.

Caption: A schematic overview of the synthesis of this compound.

Analytical Protocols

The purity and identity of synthesized this compound can be confirmed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for assessing the purity of this compound. A general reverse-phase HPLC method is outlined below.

Instrumentation and Conditions:

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 250 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid) |

| Gradient | Start with a suitable ratio (e.g., 30% Acetonitrile) and ramp up to a higher concentration (e.g., 90%) over a set time. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Sample Preparation:

-

Prepare a stock solution of the this compound sample in the mobile phase (initial conditions) at a concentration of approximately 1 mg/mL.

-

Further dilute to a working concentration of about 0.1 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of this compound.

General ¹H NMR Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

-

Expected Signals:

-

Aromatic protons will appear in the range of δ 6.5-7.5 ppm.

-

The amine (-NH₂) protons will appear as a broad singlet.

-

The methine proton of the cyclopentyl group attached to the aromatic ring will be a multiplet.

-

The methylene (B1212753) protons of the cyclopentyl group will appear as multiplets in the aliphatic region (δ 1.5-2.5 ppm).

-

The logical relationship between the compound and its analytical verification methods is illustrated below.

Caption: The relationship between this compound and its analytical validation.

References

3-Cyclopentylaniline: A Scoping Review and Future Research Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyclopentylaniline emerges as a molecule of interest within the broader class of substituted anilines, a scaffold prevalent in numerous clinically significant therapeutic agents. While direct research on this specific isomer is limited, its structural components—a reactive aniline (B41778) ring and a lipophilic cyclopentyl group—suggest a high potential for biological activity. This technical guide provides a comprehensive overview of potential research avenues for this compound, drawing upon established knowledge of related aniline and cyclopentylamine (B150401) derivatives. We present detailed, adaptable experimental protocols for its synthesis and biological evaluation, alongside a discussion of promising therapeutic targets. This document aims to serve as a foundational resource to stimulate and guide future research into the pharmacological potential of this compound.

Introduction

Aniline and its derivatives are fundamental building blocks in medicinal chemistry, forming the core of a wide array of pharmaceuticals, from pioneering sulfa drugs to modern targeted cancer therapies.[1] The versatility of the aniline scaffold allows for synthetic modifications that can modulate a compound's pharmacokinetic and pharmacodynamic properties. The introduction of a cyclopentyl group at the meta-position of the aniline ring, as in this compound, is anticipated to enhance lipophilicity, potentially improving membrane permeability and interaction with hydrophobic binding pockets of biological targets.

Despite the prevalence of aniline and cyclopentylamine moieties in drug discovery, this compound (CAS: 94838-67-2) remains a largely unexplored chemical entity.[2] This guide synthesizes the available information on structurally related compounds to propose a strategic framework for the investigation of this compound's therapeutic potential.

Chemical Properties and Synthesis

Physicochemical Properties (Inferred)

Limited experimental data is available for this compound. However, its properties can be inferred from its constituent parts and related molecules.

| Property | Inferred Value/Characteristic | Rationale |

| Molecular Formula | C₁₁H₁₅N | Based on structure. |

| Molecular Weight | 161.24 g/mol | Calculated from the molecular formula.[2] |

| Appearance | Colorless to yellow liquid | Typical for many aniline derivatives. |

| Lipophilicity (LogP) | Moderately high | The cyclopentyl group increases lipophilicity compared to aniline. |

| Basicity (pKa) | Lower than aliphatic amines | The lone pair on the nitrogen is delocalized into the aromatic ring, reducing basicity. |

Proposed Synthetic Routes

2.2.1. Reductive Amination of 3-Cyclopentylnitrobenzene

This is a common and effective method for the preparation of anilines.

-

Step 1: Nitration of Cyclopentylbenzene (B1606350). Cyclopentylbenzene is treated with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce a nitro group, primarily at the para and ortho positions, with a smaller amount at the meta position. Isomers would need to be separated.

-

Step 2: Reduction of the Nitro Group. The nitro group of 3-cyclopentylnitrobenzene is then reduced to an amine using standard reducing agents such as tin(II) chloride in hydrochloric acid, or catalytic hydrogenation (e.g., H₂ with a palladium on carbon catalyst).

2.2.2. Cross-Coupling Reaction

A more modern approach would involve a metal-catalyzed cross-coupling reaction.

-

Buchwald-Hartwig Amination: This reaction would couple 3-bromocyclopentylbenzene with an ammonia (B1221849) surrogate or a protected amine, followed by deprotection, in the presence of a palladium catalyst and a suitable ligand.

Potential Therapeutic Areas and Biological Targets

Based on the known activities of aniline and cyclopentylamine derivatives, several therapeutic areas present promising starting points for the investigation of this compound.

Oncology

Aniline derivatives are well-established as kinase inhibitors.[1] The cyclopentyl group could potentially occupy hydrophobic pockets in the ATP-binding site of various kinases.

-

Potential Targets:

-

Epidermal Growth Factor Receptor (EGFR): A key target in various cancers.[1]

-

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Crucial for angiogenesis, a hallmark of cancer.[1]

-

Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway components: A central signaling cascade in cell growth and survival.[1]

-

Inflammation and Immunology

Cyclopentylamine derivatives have been investigated as antagonists for chemokine receptors, which are involved in inflammatory responses.[3]

-

Potential Target:

-

Chemokine Receptor 2 (CCR2): Implicated in inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.[3]

-

Central Nervous System (CNS) Disorders

The lipophilic nature of this compound may facilitate its entry into the central nervous system, making it a candidate for targeting CNS receptors.

-

Potential Targets:

-

G-Protein Coupled Receptors (GPCRs): A large family of receptors involved in a wide range of neurological processes. Allosteric modulation of GPCRs is an emerging area of drug discovery.

-

Proposed Experimental Protocols

The following protocols are generalized and should be optimized for the specific investigation of this compound.

Synthesis and Characterization

Protocol 4.1.1: Synthesis of this compound via Reductive Amination (Proposed)

-

Nitration of Cyclopentylbenzene:

-

To a stirred solution of cyclopentylbenzene (1 eq) in concentrated sulfuric acid at 0°C, slowly add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid.

-

Maintain the temperature below 10°C during the addition.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Pour the mixture onto ice and extract with an organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Separate the isomers using column chromatography.

-

-

Reduction of 3-Cyclopentylnitrobenzene:

-

Dissolve 3-cyclopentylnitrobenzene (1 eq) in ethanol (B145695) in a hydrogenation vessel.

-

Add a catalytic amount of 10% Palladium on carbon.

-

Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature until hydrogen uptake ceases.

-

Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield crude this compound.

-

Purify by column chromatography or distillation under reduced pressure.

-

-

Characterization:

-

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

-

Biological Evaluation

Protocol 4.2.1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay) [4]

This assay measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in the kinase assay buffer.

-

Kinase Reaction: In a 384-well plate, add the diluted compound, the target kinase (e.g., EGFR, VEGFR-2), and its specific substrate.

-

Initiation: Start the reaction by adding ATP at a concentration near the Km for the specific kinase. Incubate at 30°C for 60 minutes.

-

Termination and Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

-

Data Analysis: Measure luminescence using a plate reader. Calculate the IC₅₀ value by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Protocol 4.2.2: GPCR Radioligand Binding Assay [5]

This competitive binding assay measures the ability of this compound to displace a known radiolabeled ligand from its receptor.

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR.

-

Assay Setup: In a 96-well plate, add a binding buffer, a fixed concentration of a suitable radioligand, serial dilutions of this compound, and the cell membrane preparation.

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀, from which the inhibition constant (Ki) can be calculated.

Protocol 4.2.3: MTT Assay for Cytotoxicity [1]

This colorimetric assay assesses the effect of the compound on cell viability.

-

Cell Seeding: Seed cancer cell lines in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Data Presentation

All quantitative data generated from the proposed experiments should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: Hypothetical Kinase Inhibition Data for this compound

| Kinase Target | Assay Type | IC₅₀ (nM) |

| EGFR | ADP-Glo™ | Data to be determined |

| VEGFR-2 | ADP-Glo™ | Data to be determined |

| PI3Kα | ADP-Glo™ | Data to be determined |

Table 2: Hypothetical GPCR Binding Affinity for this compound

| Receptor Target | Radioligand | Kᵢ (nM) |

| CCR2 | [¹²⁵I]-CCL2 | Data to be determined |

| A₁ Adenosine R | [³H]-DPCPX | Data to be determined |

Table 3: Hypothetical Cytotoxicity Data for this compound

| Cell Line | Cancer Type | IC₅₀ (µM) |

| A549 | Non-small cell lung | Data to be determined |

| MCF-7 | Breast | Data to be determined |

| PC-3 | Prostate | Data to be determined |

Visualizations

Diagrams are crucial for illustrating complex biological pathways and experimental workflows. The following are examples of diagrams that can be generated using Graphviz (DOT language) to support the research on this compound.

Signaling Pathways

Caption: Proposed inhibition of the EGFR signaling pathway by this compound.

Caption: Proposed inhibition of the VEGFR-2 signaling pathway by this compound.

Experimental Workflows

Caption: General workflow for the discovery and development of this compound derivatives.

Conclusion

While this compound is currently an understudied molecule, its structural features suggest significant potential for biological activity. This technical guide provides a roadmap for its systematic investigation, from proposed synthetic routes to detailed protocols for biological evaluation against key therapeutic targets in oncology, inflammation, and CNS disorders. The provided frameworks for data presentation and visualization are intended to facilitate a rigorous and well-documented research program. It is our hope that this guide will serve as a valuable resource for researchers, catalyzing the exploration of this compound and its potential contribution to the development of novel therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | Benchchem [benchchem.com]

- 3. Structure-kinetic relationships--an overlooked parameter in hit-to-lead optimization: a case of cyclopentylamines as chemokine receptor 2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Safety and Handling of 3-Cyclopentylaniline

Disclaimer: Limited direct safety and toxicological data is available for 3-Cyclopentylaniline. The following guide is based on information for structurally similar compounds, including cyclopentylamine (B150401) and other substituted anilines. All procedures should be conducted with the utmost caution in a controlled laboratory setting by trained professionals.

Introduction

This compound (CAS No. 94838-67-2) is a substituted aniline (B41778) derivative with a cyclopentyl group at the meta-position of the benzene (B151609) ring.[1] As a primary aromatic amine, its chemical properties are influenced by both the aniline moiety and the cyclopentyl substituent.[1] This guide provides a comprehensive overview of the known and inferred safety and handling precautions for this compound, intended for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

Specific experimental data for this compound is sparse. The table below includes data for this compound where available, supplemented by data from structurally related compounds to provide an estimated profile.

| Property | This compound | Cyclopentylamine | N-Cyclopentylaniline | Aniline |

| Molecular Formula | C11H15N[1] | C5H11N | C11H15N[2] | C6H7N |

| Molecular Weight | 161.24 g/mol [1][2] | 85.15 g/mol | 161.24 g/mol [2] | 93.13 g/mol |

| Boiling Point | No Data Available | 106 - 108 °C | No Data Available | 184.1 °C |

| Melting Point | No Data Available | -50 °C[3] | No Data Available | -6 °C |

| Flash Point | No Data Available | No Data Available | Combustible liquid[2] | 70 °C |

| Density | No Data Available | 0.863 g/cm3 at 25 °C | No Data Available | 1.022 g/cm3 |

| Vapor Pressure | No Data Available | 26.72 hPa at 20 °C | No Data Available | 0.6 hPa at 20 °C |

| log Pow | No Data Available | 0.83 at 20 °C | No Data Available | 0.9 |

Toxicological Information

No specific toxicity data for this compound was found. The hazard classification for N-Cyclopentylaniline and 4-Cyclopentylaniline, along with related chloroanilines, suggests that this compound should be handled as a hazardous substance. Aniline and its derivatives are known to be hematotoxic, with the potential to cause methemoglobinemia.[4]

| Hazard | N-Cyclopentylaniline[2] | 4-Cyclopentylaniline[5] | Cyclopentylamine |

| Acute Toxicity (Oral) | Toxic if swallowed | Harmful if swallowed | Fatal if swallowed |

| Acute Toxicity (Dermal) | Toxic in contact with skin | No Data Available | No Data Available |

| Acute Toxicity (Inhalation) | Toxic if inhaled | No Data Available | Toxic if inhaled |

| Skin Corrosion/Irritation | No Data Available | Causes skin irritation | Causes severe skin burns |

| Eye Damage/Irritation | Causes serious eye damage | Causes serious eye irritation | Causes serious eye damage |

| Respiratory/Skin Sensitization | No Data Available | May cause respiratory irritation | May cause an allergic skin reaction |

| Specific Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure | No Data Available | No Data Available |

| Aquatic Hazard | Harmful to aquatic life with long lasting effects | No Data Available | Harmful to aquatic life with long lasting effects |

Hazard Identification and GHS Classification

Based on available data for analogous compounds, this compound should be treated as a hazardous chemical. The following GHS pictograms are likely to be relevant:

-

Health Hazard

-

Irritant

-

Acute Toxicity (Fatal or Toxic)

-

Environmental Hazard

Signal Word: Danger

Potential Hazard Statements:

-

H301: Toxic if swallowed.[2]

-

H311: Toxic in contact with skin.[2]

-

H314: Causes severe skin burns and eye damage.

-

H317: May cause an allergic skin reaction.

-

H318: Causes serious eye damage.[2]

-

H331: Toxic if inhaled.[2]

-

H335: May cause respiratory irritation.[5]

-

H373: May cause damage to organs through prolonged or repeated exposure.[2]

-

H412: Harmful to aquatic life with long lasting effects.[2]

Experimental Protocols: Safe Handling Workflow

Given the limited specific safety data, a stringent and cautious workflow is mandatory when handling this compound.

Caption: Workflow for safely handling research chemicals with limited data.

First-Aid Measures

In case of exposure, follow these guidelines and seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Do not use mouth-to-mouth resuscitation.

-

Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Use chemical safety goggles and/or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[6]

Reactivity and Stability

-

Reactivity: As an amine, this compound is expected to be a weak base. It can react exothermically with acids. It may also be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[7]

-